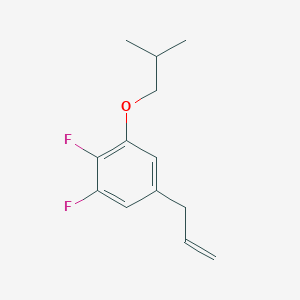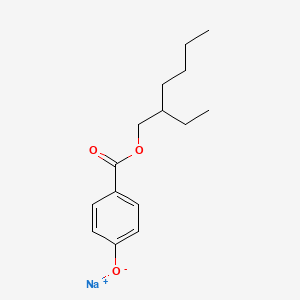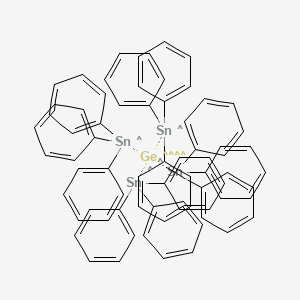
2,5-Furandione, dihydro-3-(tetraisobutenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
二氢-3-(四异丁烯基)-2,5-呋喃二酮是一种有机化合物,分子式为C16H26O3。它是2,5-呋喃二酮的衍生物,其中3位上的氢原子被四异丁烯基取代。
准备方法
合成路线和反应条件
二氢-3-(四异丁烯基)-2,5-呋喃二酮的合成通常涉及在酸性条件下,将2,5-呋喃二酮与四异丁烯醇反应。该反应通过生成中间酯进行,然后水解生成所需产物。反应条件通常包括使用强酸催化剂(如硫酸)和50-70°C的温度范围。
工业生产方法
在工业规模上,二氢-3-(四异丁烯基)-2,5-呋喃二酮的生产可以通过连续流动工艺实现。这种方法涉及反应物的连续添加和产物的连续去除,从而实现高效生产。使用先进的催化体系和优化的反应条件可以进一步提高化合物的产率和纯度。
化学反应分析
反应类型
二氢-3-(四异丁烯基)-2,5-呋喃二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 还原反应可以将该化合物转化为相应的醇。
取代: 在适当条件下,四异丁烯基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 常用的还原剂包括氢化锂铝(LiAlH4)和硼氢化钠(NaBH4)。
取代: 取代反应通常需要使用亲核试剂,例如胺或硫醇,并且可以由钯碳(Pd/C)等催化剂促进。
主要产物
这些反应形成的主要产物包括羧酸、醇和二氢-3-(四异丁烯基)-2,5-呋喃二酮的取代衍生物。
科学研究应用
二氢-3-(四异丁烯基)-2,5-呋喃二酮在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子和聚合物的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其在药物开发和递送系统中的应用。
工业: 它被用于生产特种化学品、涂料和粘合剂。
作用机制
二氢-3-(四异丁烯基)-2,5-呋喃二酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以作为亲电试剂,与生物分子上的亲核位点反应。这种相互作用会导致蛋白质、核酸和其他细胞成分的修饰,从而产生各种生物学效应。
相似化合物的比较
类似化合物
二氢-3-(四丙烯基)-2,5-呋喃二酮: 结构相似,但具有四丙烯基而不是四异丁烯基。
二氢-3,4-二苯基-2,5-呋喃二酮: 在3位和4位含有二苯基。
3,3,4,4-四甲基氧戊环-2,5-二酮: 一种具有四甲基的类似化合物。
独特性
二氢-3-(四异丁烯基)-2,5-呋喃二酮因其四异丁烯基而具有独特性,这赋予了它独特的化学性质和反应性。这使其在其他类似化合物可能不如它有效的特定应用中具有价值。
属性
CAS 编号 |
71536-18-0 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC 名称 |
(3R)-3-(2-methylprop-2-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3/t6-/m1/s1 |
InChI 键 |
ANPMHDUGFOMMJJ-ZCFIWIBFSA-N |
手性 SMILES |
CC(=C)C[C@@H]1CC(=O)OC1=O |
规范 SMILES |
CC(=C)CC1CC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



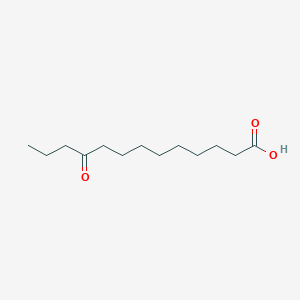
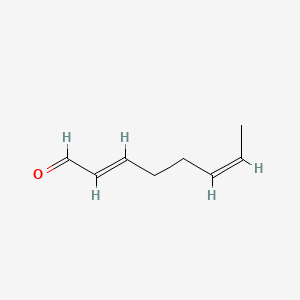
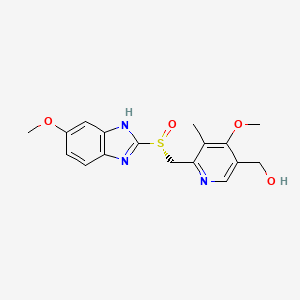
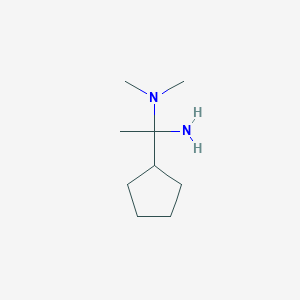
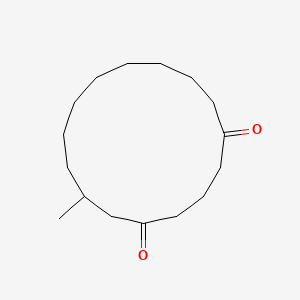

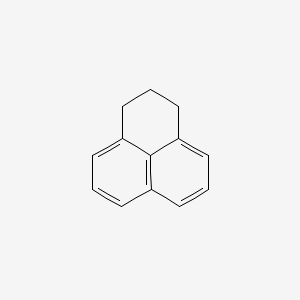
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)

